Bis(cyclopentadienyl)hafnium dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

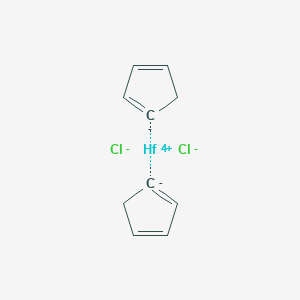

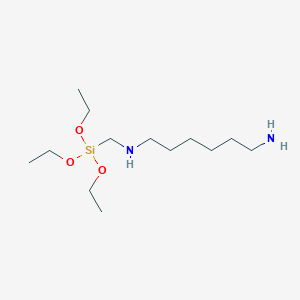

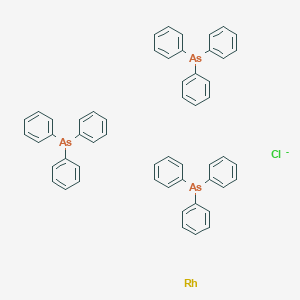

Bis(cyclopentadienyl)hafnium dichloride (Cp2HfCl2) is a chemical compound composed of hafnium and two cyclopentadienyl (Cp) rings. Cp2HfCl2 is a versatile reagent that is used in a variety of applications ranging from industrial processes to scientific research. It has a wide range of properties, including low volatility, low toxicity, and an ability to form stable complexes with other molecules. In addition, Cp2HfCl2 is highly reactive and can be used to catalyze a variety of chemical reactions. This makes it an attractive reagent for use in laboratories and industrial processes.

科学的研究の応用

Formation of Metallocene Dichlorides

The reaction of silylated cyclopentadienes with hafnium tetrachlorides results in the formation of metallocene dichlorides, highlighting its role in organometallic synthesis (Winter et al., 1991).

Synthesis of Antibacterial Compounds

Bis(cyclopentadienyl)hafnium(IV) dichloride, when reacted with novel dithiocarbamate ligands, yields binuclear complexes with antibacterial properties, indicating its potential in medicinal chemistry (Srivastava, 2009).

Rapid Synthesis of Monocyclopentadienyl Complexes

Demonstrates the utility of bis(cyclopentadienyl)hafnium dichloride in facilitating the efficient synthesis of monocyclopentadienyl complexes, important for organometallic chemistry (Lund & Livinghouse, 1990).

Catalysis and Polymerization

This compound serves as a catalyst for olefin polymerization, indicating its importance in materials science and industrial chemistry (Bochmann & Lancaster, 1995).

Hydrogenation Reactions

this compound is used as a catalyst in the hydrogenation of polystyrene-b-polybutadiene-b-polystyrene, which is significant in the field of polymer chemistry (Chiang & Tsai, 2017).

Electronic Structure Analysis

Studies on its electronic structure provide insights into its role in catalytic mechanisms, particularly in olefin polymerization (Novák & Kovač, 2011).

Hydrometallation of Unsaturated Compounds

Its derivative, bis(cyclopentadienyl)hafnium hydride chloride, is used for the hydrometallation of olefins and acetylenes, indicating its utility in organic synthesis (Tolstikov et al., 1979).

Safety and Hazards

Bis(cyclopentadienyl)hafnium dichloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

作用機序

Target of Action

Bis(cyclopentadienyl)hafnium dichloride, also known as Hafnocene dichloride, is primarily used as a catalyst . Its targets are the reactants in the chemical reactions where it is used. It is also a starting material to prepare many kinds of hafnocene (II or IV) derivatives .

Mode of Action

Hafnocene dichloride acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It interacts with the reactants, reducing the activation energy required for the reaction to proceed. The exact mode of action can vary depending on the specific reaction.

Biochemical Pathways

The specific biochemical pathways affected by Hafnocene dichloride would depend on the reaction it is catalyzing. For instance, it has been used in combination with AgI salt as an effective activator for glycosyl fluoride .

Result of Action

The result of Hafnocene dichloride’s action is the acceleration of the chemical reactions it catalyzes. This can lead to more efficient production of the desired products. In some cases, it has shown in vitro growth-inhibiting potencies against Ehrlich ascites tumor (EAT) cells .

生化学分析

Biochemical Properties

It has been shown to inhibit the growth of Ehrlich ascites tumor (EAT) cells in vitro

Cellular Effects

It is known to inhibit the growth of EAT cells , suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(cyclopentadienyl)hafnium dichloride involves the reaction of cyclopentadiene with hafnium tetrachloride followed by reduction with sodium amalgam.", "Starting Materials": ["Cyclopentadiene", "Hafnium tetrachloride", "Sodium amalgam"], "Reaction": ["Step 1: Add cyclopentadiene to a flask", "Step 2: Add hafnium tetrachloride to the flask slowly while stirring", "Step 3: Heat the mixture to 60-70°C for 6 hours under an inert atmosphere", "Step 4: Cool the mixture to room temperature and add sodium amalgam slowly", "Step 5: Stir the mixture for 12 hours at room temperature", "Step 6: Filter off any solid impurities and evaporate the solvent under reduced pressure", "Step 7: Recrystallize the product from a suitable solvent to obtain Bis(cyclopentadienyl)hafnium dichloride."] } | |

CAS番号 |

12116-66-4 |

分子式 |

C10H12Cl2Hf-2 |

分子量 |

381.59 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;hafnium;dichloride |

InChI |

InChI=1S/2C5H6.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H;/p-2 |

InChIキー |

JWEWBCISGQZGAZ-UHFFFAOYSA-L |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] |

正規SMILES |

C1C=CC=C1.C1C=CC=C1.[Cl-].[Cl-].[Hf] |

その他のCAS番号 |

12116-66-4 |

ピクトグラム |

Corrosive; Irritant |

同義語 |

hafnocene dichloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)

![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)

![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)

![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B84100.png)

![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)